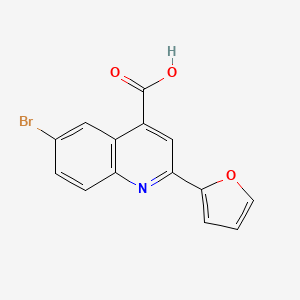











|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[C:13]([C:16]1[O:17][CH:18]=[CH:19][CH:20]=1)(=O)[CH3:14].[OH-:21].[Na+].O>C(O)C.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]=[C:13]([C:16]1[O:17][CH:18]=[CH:19][CH:20]=1)[CH:14]=[C:5]2[C:6]([OH:11])=[O:21] |f:2.3|
|


|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(C(NC2=CC1)=O)=O
|
|
Name
|
|
|
Quantity
|
9.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1OC=CC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at RT for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered hot
|
|
Type
|
ADDITION
|
|
Details
|
water (150 ml) was added to filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water (3*50 ml)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=CC(=NC2=CC1)C=1OC=CC1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |